molecular formula C15H16OS B13149327 1-((Benzylsulfinyl)methyl)-3-methylbenzene

1-((Benzylsulfinyl)methyl)-3-methylbenzene

Katalognummer: B13149327
Molekulargewicht: 244.4 g/mol
InChI-Schlüssel: LTKVTAHDPHTUSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((Benzylsulfinyl)methyl)-3-methylbenzene is an organic compound characterized by the presence of a benzylsulfinyl group attached to a methylbenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzylsulfinyl)methyl)-3-methylbenzene typically involves the reaction of benzylsulfinyl chloride with 3-methylbenzyl alcohol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((Benzylsulfinyl)methyl)-3-methylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Formation of 1-((Benzylsulfonyl)methyl)-3-methylbenzene.

    Reduction: Formation of 1-((Benzylsulfanyl)methyl)-3-methylbenzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-((Benzylsulfinyl)methyl)-3-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((Benzylsulfinyl)methyl)-3-methylbenzene involves its interaction with molecular targets through its sulfinyl and benzyl groups. The sulfinyl group can participate in redox reactions, while the benzyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-((Benzylsulfanyl)methyl)-3-methylbenzene: Similar structure but with a sulfide group instead of a sulfinyl group.

    1-((Benzylsulfonyl)methyl)-3-methylbenzene: Similar structure but with a sulfone group instead of a sulfinyl group.

Uniqueness: 1-((Benzylsulfinyl)methyl)-3-methylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs.

Eigenschaften

Molekularformel

C15H16OS

Molekulargewicht

244.4 g/mol

IUPAC-Name

1-(benzylsulfinylmethyl)-3-methylbenzene

InChI

InChI=1S/C15H16OS/c1-13-6-5-9-15(10-13)12-17(16)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI-Schlüssel

LTKVTAHDPHTUSR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CS(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.